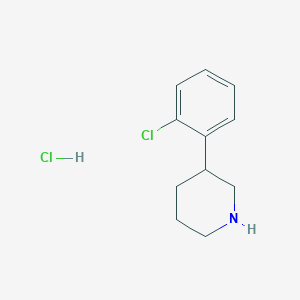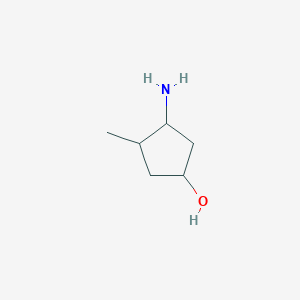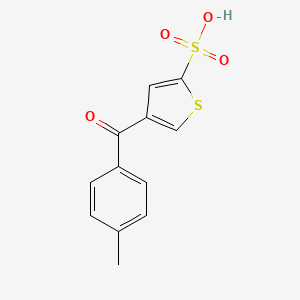
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring at the 4-position and a sulfonic acid group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid typically involves the following steps:
Acylation of Thiophene: The thiophene ring undergoes acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylbenzoyl group at the 4-position of the thiophene ring.
Sulfonation: The acylated thiophene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-donating effect of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters and amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Sulfonation: Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Halogenated Thiophenes:
Sulfonate Esters and Amides: Products formed by nucleophilic substitution of the sulfonic acid group.
科学研究应用
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also employed in the study of electrophilic and nucleophilic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The 4-methylbenzoyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
4-(4-Methylbenzoyl)thiophene: Lacks the sulfonic acid group, resulting in different solubility and reactivity properties.
Thiophene-2-sulfonic acid: Lacks the 4-methylbenzoyl group, affecting its lipophilicity and interaction with biological targets.
4-Methylbenzoylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.
Uniqueness
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is unique due to the presence of both the 4-methylbenzoyl and sulfonic acid groups. This combination imparts specific solubility, reactivity, and biological activity properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C12H10O4S2 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC 名称 |
4-(4-methylbenzoyl)thiophene-2-sulfonic acid |
InChI |
InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)12(13)10-6-11(17-7-10)18(14,15)16/h2-7H,1H3,(H,14,15,16) |
InChI 键 |
BFWKTNXMBOITFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


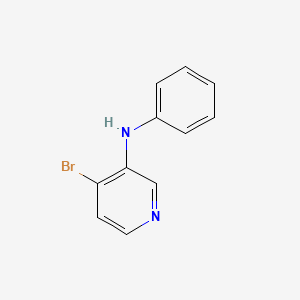
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
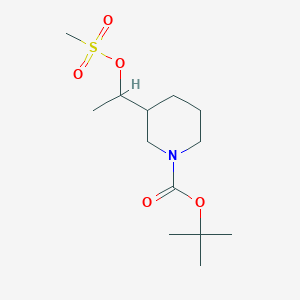
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
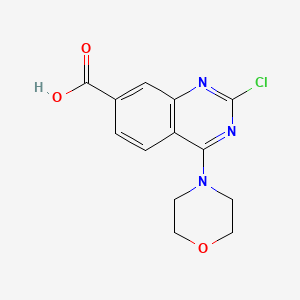
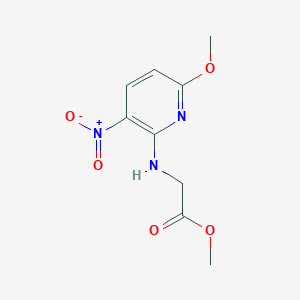
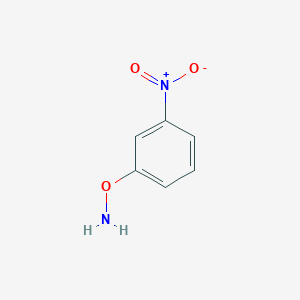
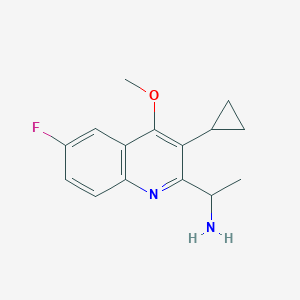
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
